molecular formula C13H17NO4 B459072 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212364-24-3

2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B459072
CAS No.: 1212364-24-3
M. Wt: 251.28g/mol
InChI Key: NDFHHBIZCGCWAK-UHFFFAOYSA-N
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Description

2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid: is a complex organic compound featuring a unique structure with multiple functional groups, including an epoxy ring, a carboxylic acid group, and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multi-step organic reactions

    Formation of the Hexahydroisoindole Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline or a related compound, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the epoxy ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or the epoxy ring, resulting in the formation of alcohols or diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the epoxy ring, where nucleophiles can open the ring to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), alcohols, thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s structural features suggest potential biological activity, making it a candidate for drug development. It could be investigated for its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.

Mechanism of Action

The mechanism by which 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The epoxy group and carboxylic acid functionality could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydroisoindole-7-carboxylic acid: Lacks the epoxy group, which could result in different reactivity and biological activity.

    2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-dihydroxyisoindole-7-carboxylic acid: Contains hydroxyl groups instead of the epoxy ring, potentially altering its chemical and biological properties.

Uniqueness

The presence of the epoxy ring in 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid distinguishes it from similar compounds, providing unique reactivity and potential applications. This structural feature can influence the compound’s interactions with other molecules, making it a valuable target for further research and development.

Properties

IUPAC Name

3-butyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-3-6-14-7-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFHHBIZCGCWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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